molecular formula C14H20N4O4S B2831319 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034485-04-4

1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2831319
CAS No.: 2034485-04-4
M. Wt: 340.4
InChI Key: SENVPYXOHHCBNP-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea, which is supplied for research purposes. The compound is also known under alternative names such as 3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-1-(oxan-4-yl)urea and is identified by CAS Number 2034542-63-5 . It has a molecular formula of C14H19FN4O4S and a molecular weight of 358.39 g/mol . Key computed properties include a topological polar surface area of approximately 99.4 Ų and an XLogP3 value of 0.1, which can provide insights into its solubility and permeability characteristics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Specific research applications, biological activity, and mechanism of action for this compound are not currently detailed in the available literature and represent an area for further investigation by the scientific community. Researchers are encouraged to consult primary scientific literature for the most current findings.

Properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-17-12-4-3-11(9-13(12)18(2)23(17,20)21)16-14(19)15-10-5-7-22-8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVPYXOHHCBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3CCOCC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

    Formation of the benzo[c][1,2,5]thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the dimethyl groups: Methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the tetrahydro-2H-pyran moiety: This can be synthesized via the hydrogenation of a dihydropyran precursor.

    Coupling of the two moieties: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole and tetrahydro-2H-pyran moieties through a urea linkage, typically using a coupling reagent like carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the pyran moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halogens or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole-Containing Compounds

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[c][1,2,5]thiadiazole-2,2-dioxide Tetrahydro-2H-pyran-4-yl, urea Urea, sulfonamide
Compounds 13a–13d () 1,3,4-Thiadiazole 4-Nitrophenyl, methyl Hydrazono, thiadiazole

Impact of Tetrahydro-2H-pyran Substituents

The tetrahydro-2H-pyran group in the target compound contrasts with compound 16 (), which contains a fluorinated chain and triazole-substituted tetrahydrofuran. The pyran group’s oxygen atom improves solubility, while its six-membered ring reduces steric hindrance compared to bulkier substituents like fluorinated chains in .

Table 2: Solubility and Bioavailability of Cyclic Ether-Containing Compounds

Compound Cyclic Ether Group Additional Features Solubility (Predicted)
Target Compound Tetrahydro-2H-pyran-4-yl Urea, sulfonamide High (polar oxygen)
Compound 16 () Tetrahydrofuran Fluorinated chains, triazole Moderate (lipophilic)

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis involves a multi-step process:

  • Step 1: Formation of the benzo[c][1,2,5]thiadiazole core via cyclization reactions under controlled pH and temperature (e.g., using hydrogen peroxide for oxidation or halogens for substitution) .
  • Step 2: Alkylation of intermediates with ethyl derivatives, often requiring anhydrous conditions to avoid side reactions .
  • Step 3: Final coupling with tetrahydro-2H-pyran-4-yl isocyanate to form the urea moiety. Solvents like ethanol or dioxane and reflux conditions are typically used .
  • Purification: Column chromatography or recrystallization from dimethylformamide ensures high purity .

Advanced: How can reaction conditions be optimized for higher yields in the final coupling step?

Answer:
Optimization involves:

  • Design of Experiments (DoE): Statistical methods like factorial design can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, triethylamine as a base in ethanol significantly improves coupling efficiency .
  • In-line monitoring: Techniques like TLC or HPLC track reaction progress, enabling real-time adjustments .
  • Computational guidance: Quantum chemical calculations predict transition states, guiding solvent selection (e.g., polar aprotic solvents enhance nucleophilic attack) .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.5–10.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 423.12) .
  • Infrared (IR) Spectroscopy: Stretching bands for urea C=O (~1680 cm⁻¹) and sulfone S=O (~1320 cm⁻¹) validate functional groups .

Advanced: How to resolve overlapping signals in NMR spectra caused by conformational isomerism?

Answer:

  • 2D NMR: HSQC and NOESY experiments differentiate between rotamers by correlating ¹H-¹³C couplings and spatial interactions .
  • Variable-temperature NMR: Cooling to –40°C slows isomer interconversion, splitting broad singlets into distinct peaks .
  • Isotopic labeling: Deuterating the tetrahydro-2H-pyran moiety simplifies spectra by reducing spin-spin coupling .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage: Under inert gas (argon) at –20°C to prevent oxidation of the sulfone group .
  • Solvent: Dissolve in anhydrous DMSO or DMF to minimize hydrolysis of the urea bond .

Advanced: How to analyze discrepancies in biological activity data across similar derivatives?

Answer:

  • Structure-Activity Relationship (SAR): Compare substituent effects using analogs (e.g., replacing tetrahydro-2H-pyran with thiophene reduces cytotoxicity by 40%, likely due to altered π-stacking) .
  • Enzyme inhibition assays: Test against targets like urease or kinases to identify binding specificity. For example, thiadiazole derivatives show IC₅₀ values <10 µM against EGFR .
  • Molecular docking: Simulations reveal steric clashes caused by bulky substituents (e.g., methyl groups at position 1,3 hinder active-site entry) .

Basic: What in vitro assays are suitable for preliminary anticancer activity screening?

Answer:

  • Cytotoxicity assays: MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis markers: Flow cytometry for Annexin V/PI staining detects early-stage apoptosis .
  • Cell cycle analysis: Propidium iodide staining identifies G1/S arrest, a hallmark of thiadiazole derivatives .

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Simulates ligand-receptor interactions, prioritizing poses with low binding energy (<–8 kcal/mol) .
  • Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions in the thiadiazole ring .
  • Molecular Dynamics (MD): Trajectory analysis (e.g., RMSD <2 Å) confirms stable binding over 100 ns simulations .

Basic: How to assess the compound’s solubility for in vivo studies?

Answer:

  • Shake-flask method: Measure solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Co-solvency approach: Use cyclodextrins or PEG-400 to enhance aqueous solubility (>1 mg/mL) .

Advanced: What strategies mitigate off-target effects in enzyme inhibition studies?

Answer:

  • Selective functionalization: Introduce polar groups (e.g., –OH, –NH₂) to reduce hydrophobic interactions with non-target proteins .
  • Proteome-wide profiling: Use activity-based protein profiling (ABPP) to identify cross-reactive enzymes .
  • Kinetic studies: Determine kcat/KM ratios to confirm specificity for the target over homologs (e.g., EGFR vs. HER2) .

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